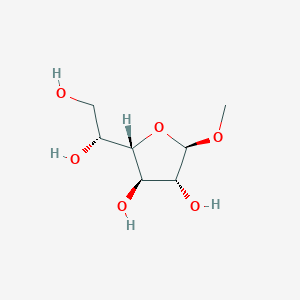
beta-D-Galactofuranoside, methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Galactofuranoside, methyl, also known as this compound, is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
MGP derivatives have been extensively studied for their antimicrobial properties. Research has shown that various acylated forms of MGP exhibit significant antibacterial and antifungal activities. In vitro tests against several pathogens indicated that certain MGP esters demonstrate potent inhibition against bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.352 mg/ml .
Table 1: Antimicrobial Efficacy of MGP Derivatives
| Compound | MIC (mg/ml) | MBC (mg/ml) | Target Pathogen |
|---|---|---|---|
| 3 | 0.352 ± 0.02 | 0.704 ± 0.02 | Bacillus subtilis |
| 10 | 0.703 ± 0.01 | 1.408 ± 0.04 | Escherichia coli |
| 9 | 2961.06 | N/A | Ehrlich's ascites carcinoma |
The study utilized molecular docking simulations to evaluate the binding affinities of these compounds to the SARS-CoV-2 main protease, revealing promising interactions that suggest potential antiviral applications .
Biochemical Applications
Enzyme Induction
MGP serves as a weak substrate and effective inducer of β-D-galactosidase, making it valuable in biochemical assays and research involving enzyme kinetics . This property is particularly useful in studying enzyme mechanisms and in the production of galactosides.
Table 2: Properties of MGP as an Enzyme Substrate
| Property | Value |
|---|---|
| Solubility | Water, Methanol |
| Inducer Type | β-D-galactosidase |
| Storage Conditions | Cool, dry, away from oxidizing agents |
Anticancer Research
Recent studies have also explored the anticancer potential of MGP derivatives. The antiproliferative activity was assessed using an MTT assay, which indicated that certain compounds exhibit low IC50 values against cancer cell lines, suggesting their viability as therapeutic agents .
Table 3: Anticancer Activity of MGP Derivatives
| Compound | IC50 (µg/ml) | Cancer Cell Line |
|---|---|---|
| 9 | 2961.06 | Ehrlich's ascites carcinoma |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the acyl chain significantly influence the biological activity of MGP derivatives. For instance, the introduction of longer aliphatic chains enhances antifungal activity, while certain aromatic substitutions improve antioxidant properties .
Propiedades
Número CAS |
1824-93-7 |
|---|---|
Fórmula molecular |
C7H14O6 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |
Clave InChI |
ZSQBOIUCEISYSW-BNWJMWRWSA-N |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
SMILES canónico |
COC1C(C(C(O1)C(CO)O)O)O |
Sinónimos |
.beta.-D-Galactofuranoside, methyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















